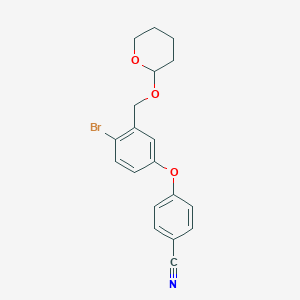

4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile

Description

4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile (CAS 943311-78-2) is a brominated benzonitrile derivative with the molecular formula C₁₉H₁₈BrNO₃ and a molecular weight of 388.26 g/mol . It is a white to yellow solid with a density of 1.43±0.1 g/cm³, a predicted boiling point of 499.1±45.0 °C, and a refractive index of 1.617 . The compound is primarily used as a key intermediate in the synthesis of Crisaborole (Otezla®), a topical phosphodiesterase-4 (PDE4) inhibitor for treating eczema . Its structure features a tetrahydro-2H-pyran-2-yl (THP) ether group, which protects the hydroxymethyl functionality during synthesis, enhancing stability and handling .

Properties

IUPAC Name |

4-[4-bromo-3-(oxan-2-yloxymethyl)phenoxy]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3/c20-18-9-8-17(24-16-6-4-14(12-21)5-7-16)11-15(18)13-23-19-3-1-2-10-22-19/h4-9,11,19H,1-3,10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRXMCXXMADZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149062 | |

| Record name | 4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943311-78-2 | |

| Record name | 4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943311-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943311782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{4-bromo-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]phenoxy}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile typically involves multiple steps, starting with the bromination of the corresponding phenol derivative. Subsequent reactions may include the formation of the tetrahydropyran ether through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions involving reagents such as bromine, tetrahydropyran, and various catalysts. The process requires precise temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the bromine to a more oxidized state.

Reduction: Reduction of the nitrile group to an amine.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under specific conditions.

Major Products Formed:

Oxidation: Bromine can be converted to bromate or bromide.

Reduction: Formation of primary, secondary, or tertiary amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemical research, 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable for developing new compounds with desired properties.

Biology

The compound is being investigated for its potential as a biological probe or inhibitor. Preliminary studies suggest that it can interact with specific biological targets, potentially affecting cellular pathways involved in disease processes. Understanding these interactions is crucial for exploring its therapeutic applications .

Medicine

In medicinal chemistry, this compound may serve as a precursor for pharmaceuticals targeting specific diseases or conditions. Its unique structural features may enhance its biological activity compared to similar compounds, making it a candidate for drug development aimed at various health issues .

Industry

In industrial applications, this compound may be employed in the production of advanced materials or as a component in various chemical processes. Its stability and reactivity make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism by which 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Trends :

- THP protection in the target compound improves synthetic stability but reduces direct pharmacological activity compared to hydroxyl-containing analogs .

- Sulfonamide and pyrazole groups in Compound 17 enhance solubility and target affinity but increase molecular complexity .

- Positional isomerism (e.g., 2- vs. 3-substitution) significantly impacts bioactivity .

Biological Activity

4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile (CAS: 943311-78-2) is a complex organic compound characterized by its unique structural features, including a bromophenyl group and a tetrahydropyran ether moiety. This compound has garnered attention for its potential biological activities, which could be leveraged in pharmaceutical and agrochemical applications.

The molecular formula of the compound is , with a molar mass of 388.26 g/mol. Its predicted density is 1.43 g/cm³, and it has a boiling point of approximately 499.1 °C .

| Property | Value |

|---|---|

| Molecular Formula | C19H18BrNO3 |

| Molar Mass | 388.26 g/mol |

| Density | 1.43 g/cm³ |

| Boiling Point | 499.1 °C |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may influence cellular pathways associated with various diseases, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

Recent investigations have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its utility in cancer therapy. The mechanism appears to involve the downregulation of key proteins involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes critical in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of certain kinases, which play pivotal roles in cancer progression and other diseases .

Case Studies

- Case Study on Antitumor Activity : A study assessing the effects of the compound on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study highlighted the compound’s potential to induce apoptosis through caspase activation pathways .

- Enzyme Interaction Study : Another investigation focused on the inhibitory effects of the compound on dihydrofolate reductase (DHFR), a target for many anticancer drugs. Results indicated that this compound significantly reduced DHFR activity, leading to decreased levels of tetrahydrofolate, which is crucial for DNA synthesis.

Q & A

Q. Optimization Strategies :

- Vary catalysts (e.g., Pd-based catalysts for coupling efficiency).

- Adjust solvent polarity (e.g., DMF for SNAr, toluene for thermal stability).

- Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromo group acts as a directing group and participates in:

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

- Buchwald-Hartwig Amination : Introduce amine functionalities via Pd/Xantphos systems .

Data Contradiction Analysis :

Discrepancies in coupling yields may arise from steric hindrance caused by the bulky THP group. Compare reaction kinetics using DFT calculations or Hammett parameters to rationalize electronic effects.

Advanced: How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Methodological Answer:

- Target Modification : Synthesize analogs by replacing the THP group with other protecting groups (e.g., acetyl, benzyl) to study steric/electronic effects .

- Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities.

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and optimize substituent positions .

Advanced: What computational methods are suitable for modeling the compound’s reaction mechanisms?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr or coupling reactions.

- Solvent Effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., DMF).

- Kinetic Isotope Effects (KIE) : Validate mechanisms by comparing experimental and computed KIEs for deuterated intermediates .

Advanced: How can researchers resolve discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Controlled Replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst loading).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or THP cleavage).

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature vs. catalyst ratio) .

Advanced: What are potential applications of this compound in materials science?

Methodological Answer:

- OLEDs : Incorporate into emissive layers as an electron-transport material; measure HOMO/LUMO levels via cyclic voltammetry.

- Polymer Synthesis : Use as a monomer in polyamides or polyesters; evaluate thermal stability via TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.